Cas no 1207175-54-9 (Ethyl 2-(3-aminooxetan-3-yl)acetate)

Ethyl 2-(3-aminooxetan-3-yl)acetate is a versatile oxetane-based building block with a reactive amino group and ester functionality, making it valuable for synthetic applications in medicinal chemistry and materials science. The strained oxetane ring enhances reactivity, while the amino group allows for further derivatization, such as amide bond formation or reductive amination. The ethyl ester moiety provides additional flexibility for hydrolysis or transesterification. This compound is particularly useful in the design of bioactive molecules, where the oxetane ring can improve metabolic stability and solubility. Its well-defined structure and bifunctional reactivity make it a practical intermediate for constructing complex scaffolds.
Ethyl 2-(3-aminooxetan-3-yl)acetate structure
1207175-54-9 structure
商品名:Ethyl 2-(3-aminooxetan-3-yl)acetate
CAS番号:1207175-54-9
MF:C7H13NO3
メガワット:159.1830
MDL:MFCD14586408
CID:1040685
PubChem ID:55280628

Ethyl 2-(3-aminooxetan-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(3-aminooxetan-3-yl)acetate
    • Ethyl 2-(3-aminooxetan-3-yl)acetate oxalate
    • (3-amino-oxetan-3-yl)-acetic acid ethyl ester
    • 3-amino-3-oxetaneacetic acid ethyl ester
    • AK103689
    • ANW-64574
    • CTK8C0372
    • ethyl (3-aminooxetan-3-yl)acetate
    • KB-252119
    • Ethyl2-(3-aminooxetan-3-yl)acetate
    • 3-Oxetaneacetic acid, 3-amino-, ethyl ester
    • IOZAQTKXFQIWIH-UHFFFAOYSA-N
    • ST24046788
    • 1207175-54-9
    • CS-0049539
    • AS-38370
    • DA-34546
    • EN300-306866
    • SCHEMBL13467945
    • AKOS006336490
    • DTXSID40717347
    • MFCD14586408
    • MDL: MFCD14586408
    • インチ: 1S/C7H13NO3/c1-2-11-6(9)3-7(8)4-10-5-7/h2-5,8H2,1H3
    • InChIKey: IOZAQTKXFQIWIH-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])C(C([H])([H])C(=O)OC([H])([H])C([H])([H])[H])(C1([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 159.08954328g/mol
  • どういたいしつりょう: 159.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6
  • 疎水性パラメータ計算基準値(XlogP): -0.5

Ethyl 2-(3-aminooxetan-3-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120179-1g
Ethyl 2-(3-aminooxetan-3-yl)acetate
1207175-54-9 97%
1g
¥2376.00 2024-08-09
Chemenu
CM106020-1g
ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate
1207175-54-9 95%+
1g
$475 2023-03-07
TRC
E938075-10mg
Ethyl 2-(3-Aminooxetan-3-yl)acetate
1207175-54-9
10mg
$ 50.00 2022-06-05
Enamine
EN300-306866-0.25g
ethyl 2-(3-aminooxetan-3-yl)acetate
1207175-54-9 95.0%
0.25g
$222.0 2025-03-19
Enamine
EN300-306866-0.5g
ethyl 2-(3-aminooxetan-3-yl)acetate
1207175-54-9 95.0%
0.5g
$231.0 2025-03-19
eNovation Chemicals LLC
Y0988293-5g
Ethyl 2-(3-aminooxetan-3-yl)acetate
1207175-54-9 95%
5g
$1000 2024-08-02
abcr
AB260965-250 mg
Ethyl 2-(3-aminooxetan-3-yl)acetate
1207175-54-9
250 mg
€278.50 2023-07-20
Chemenu
CM106020-1g
ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate
1207175-54-9 95+%
1g
$330 2021-08-06
Apollo Scientific
OR312023-1g
Ethyl 2-(3-aminooxetan-3-yl)acetate
1207175-54-9 95%
1g
£475.00 2024-05-23
Enamine
EN300-306866-5.0g
ethyl 2-(3-aminooxetan-3-yl)acetate
1207175-54-9 95.0%
5.0g
$965.0 2025-03-19

Ethyl 2-(3-aminooxetan-3-yl)acetate 関連文献

Ethyl 2-(3-aminooxetan-3-yl)acetateに関する追加情報

Comprehensive Overview of Ethyl 2-(3-aminooxetan-3-yl)acetate (CAS No. 1207175-54-9)

Ethyl 2-(3-aminooxetan-3-yl)acetate (CAS No. 1207175-54-9) is a versatile organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative, featuring an aminooxetane moiety, is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its unique structural properties, including the reactive 3-aminooxetan-3-yl group, make it invaluable for constructing complex molecular architectures. Researchers and industries are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibitors and small-molecule therapeutics.

The growing interest in Ethyl 2-(3-aminooxetan-3-yl)acetate aligns with the surge in demand for high-value chemical intermediates in the life sciences sector. With the rise of AI-driven drug discovery and computational chemistry, this compound has become a focal point for optimizing synthetic routes and improving yield efficiency. Its compatibility with green chemistry principles further enhances its appeal, as industries prioritize sustainable and eco-friendly manufacturing processes. Frequently searched terms like "aminooxetane derivatives" and "acetate ester applications" reflect its relevance in contemporary research.

From a structural perspective, the oxetane ring in Ethyl 2-(3-aminooxetan-3-yl)acetate contributes to its stability and reactivity, making it a preferred choice for peptide mimetics and protease inhibitors. The compound's CAS No. 1207175-54-9 is often referenced in patent literature, underscoring its role in proprietary formulations. Recent studies highlight its utility in covalent inhibitor design, a hot topic in oncology and infectious disease research. Users searching for "building blocks for drug synthesis" or "oxetane-based scaffolds" will find this compound particularly noteworthy.

In addition to its pharmaceutical applications, Ethyl 2-(3-aminooxetan-3-yl)acetate is also explored in material science for developing advanced polymers and coatings. Its bifunctional nature allows for crosslinking reactions, enabling the creation of high-performance materials with tailored properties. The compound's compatibility with click chemistry techniques further broadens its utility, aligning with trends in modular synthesis and molecular engineering. Searches for "multifunctional chemical intermediates" or "ester-based linkers" often lead to discussions about this compound.

Quality and purity are critical factors for Ethyl 2-(3-aminooxetan-3-yl)acetate, especially given its use in sensitive applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its specifications. Suppliers and researchers frequently inquire about "CAS 1207175-54-9 purity standards" and "scalable synthesis methods," reflecting the need for reliable sourcing and production protocols. The compound's stability under various storage conditions is another area of interest, particularly for long-term research projects.

Looking ahead, the demand for Ethyl 2-(3-aminooxetan-3-yl)acetate is expected to rise, driven by advancements in precision medicine and bioconjugation technologies. Its role in developing targeted therapies and diagnostic agents positions it as a critical component in next-generation healthcare solutions. As the scientific community continues to uncover new applications, this compound will remain a staple in laboratories and industrial settings alike. For those exploring "innovative chemical intermediates" or "aminooxetane synthesis," Ethyl 2-(3-aminooxetan-3-yl)acetate offers a compelling case study.

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